

### TG-100435: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of the Multi-targeted Tyrosine Kinase Inhibitor **TG-100435**.

This technical guide provides a comprehensive overview of **TG-100435**, a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound.

# **Chemical Structure and Properties**

**TG-100435**, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor belonging to the benzotriazine class of compounds.[1] Its structure is characterized by a central benzotriazine core substituted with a dichlorophenyl group and a phenyl-pyrrolidin-ethoxy amine moiety.

Table 1: Physicochemical Properties of TG-100435



| Property          | Value                                                                                                                                                                                                | Source                |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Molecular Formula | C26H25Cl2N5O                                                                                                                                                                                         | PubChem CID: 11562302 |
| Molecular Weight  | 494.4 g/mol                                                                                                                                                                                          | PubChem CID: 11562302 |
| IUPAC Name        | 7-(2,6-dichlorophenyl)-5-<br>methyl-N-[4-(2-pyrrolidin-1-<br>ylethoxy)phenyl]-1,2,4-<br>benzotriazin-3-amine                                                                                         | PubChem CID: 11562302 |
| InChI             | InChI=1S/C26H25CI2N5O/c1-<br>17-15-18(24-21(27)5-4-6-<br>22(24)28)16-23-25(17)30-<br>26(32-31-23)29-19-7-9-20(10-<br>8-19)34-14-13-33-11-2-3-12-<br>33/h4-10,15-16H,2-3,11-<br>14H2,1H3,(H,29,30,32) | PubChem CID: 11562302 |
| InChIKey          | VQJRGBNLMTRGME-<br>UHFFFAOYSA-N                                                                                                                                                                      | PubChem CID: 11562302 |
| Canonical SMILES  | CC1=CC(=C2C(=C1)N=C(NC3<br>=CC=C(C=C3)OCCN4CCCC4<br>)N=N2)C5=C(C=CC=C5CI)CI                                                                                                                          | PubChem CID: 11562302 |
| CAS Number        | 867330-68-5                                                                                                                                                                                          | PubChem CID: 11562302 |

# **Biological Activity and Mechanism of Action**

**TG-100435** is a potent inhibitor of several protein tyrosine kinases, playing a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.

#### **Kinase Inhibition Profile**

**TG-100435** has been shown to inhibit a range of Src family kinases and other tyrosine kinases with high affinity. The inhibition constants (Ki) for several key kinases are summarized in the table below.

Table 2: Kinase Inhibition Profile of TG-100435



| Kinase | Inhibition Constant (Ki) (nM) |  |
|--------|-------------------------------|--|
| Src    | 13 - 64                       |  |
| Lyn    | 13 - 64                       |  |
| Abl    | 13 - 64                       |  |
| Yes    | 13 - 64                       |  |
| Lck    | 13 - 64                       |  |
| EphB4  | 13 - 64                       |  |

Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]

# **Signaling Pathways**

By inhibiting Src and Abl kinases, **TG-100435** can modulate multiple downstream signaling cascades that are often dysregulated in cancer.



Click to download full resolution via product page

Src Signaling Pathway Inhibition by **TG-100435** 





Click to download full resolution via product page

Abl Signaling Pathway Inhibition by TG-100435

## **Pharmacokinetics and Metabolism**

TG-100435 is orally bioavailable and undergoes metabolism in vivo.

Table 3: Pharmacokinetic Parameters of TG-100435

| Species | Oral Bioavailability (%) | Systemic Clearance<br>(mL/min/kg) |
|---------|--------------------------|-----------------------------------|
| Mouse   | 74                       | 20.1                              |
| Rat     | 23                       | 12.7                              |
| Dog     | 11                       | 14.5                              |

Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]

A major metabolic pathway for **TG-100435** is the N-oxidation of the ethylpyrrolidine moiety, resulting in the formation of TG100855.[1] This N-oxide metabolite is noteworthy as it is 2 to 9 times more potent as a tyrosine kinase inhibitor than the parent compound.[1] Flavin-containing monooxygenases are the primary enzymes responsible for this biotransformation.[1]

## **Experimental Protocols**



Detailed experimental protocols for the synthesis and biological evaluation of **TG-100435** have not been made widely available in the public domain. The primary literature describing this compound provides an overview of the methodologies used but lacks the specific, step-by-step details required for replication. The following outlines the general approaches that would be used for such a compound, based on standard laboratory practices.

## **Kinase Inhibition Assay (General Protocol)**

The inhibitory activity of **TG-100435** against specific tyrosine kinases would typically be determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.





Click to download full resolution via product page

General Kinase Inhibition Assay Workflow



- Reagents: Purified recombinant kinase, a suitable peptide or protein substrate, ATP (often radiolabeled, e.g., [y-32P]ATP), **TG-100435**, and an appropriate kinase assay buffer.
- Procedure:
  - A dilution series of TG-100435 is prepared.
  - The kinase and TG-100435 are pre-incubated in the kinase assay buffer.
  - The kinase reaction is initiated by the addition of the substrate and ATP.
  - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
  - The reaction is stopped, often by the addition of a strong acid or a high concentration of EDTA.
  - The phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding).
  - The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of TG-100435, and the IC₅₀ or Ki value is determined by fitting the data to a dose-response curve.

## **Cell-Based Proliferation Assay (General Protocol)**

The anti-proliferative effects of **TG-100435** on cancer cell lines would be assessed using a cell viability or proliferation assay.

- Cell Lines: Appropriate cancer cell lines known to be dependent on the kinases targeted by TG-100435.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.



- The cells are treated with a serial dilution of TG-100435 or a vehicle control.
- The plates are incubated for a period of time (e.g., 72 hours).
- A viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®) is added to each well.
- After a further incubation period, the absorbance or luminescence is measured using a plate reader.
- Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

## In Vivo Tumor Xenograft Model (General Protocol)

To evaluate the in vivo efficacy of **TG-100435**, a tumor xenograft model in immunocompromised mice is commonly used.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
- Procedure:
  - Cancer cells are implanted subcutaneously into the flanks of the mice.
  - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - TG-100435 is administered orally at various dose levels, typically once or twice daily. The control group receives a vehicle.
  - Tumor size is measured regularly with calipers, and the tumor volume is calculated.
  - The body weight of the mice is also monitored as an indicator of toxicity.
- Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

### Conclusion



**TG-100435** is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined chemical structure and promising biological activity against several kinases implicated in cancer. Its metabolism into a more potent N-oxide metabolite is a key feature of its pharmacokinetic profile. While detailed, publicly available experimental protocols are limited, the general methodologies for its evaluation are well-established in the field of cancer drug discovery. This guide provides a foundational understanding of **TG-100435** for researchers and drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Principles of Preclinical Study Design PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TG-100435: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150180#tg-100435-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com